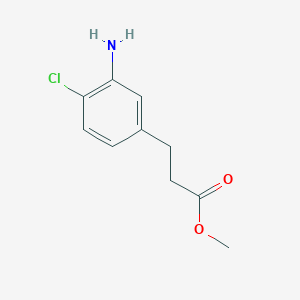
3,3,4,4-TETRAHYDROXYBENZYL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4-TETRAHYDROXYBENZYL, also known as 3,3’,4,4’-Tetrahydroxybenzil, is an organic compound with the molecular formula C14H10O6. This compound is characterized by the presence of two benzene rings, each substituted with hydroxyl groups at the 3 and 4 positions, connected by an ethane-1,2-dione bridge. It is a member of the α-dicarbonyl family, known for their interesting chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-TETRAHYDROXYBENZYL typically involves the reaction of 3,4-dihydroxybenzaldehyde with an oxidizing agent. One common method is the oxidative coupling of 3,4-dihydroxybenzaldehyde using a reagent such as copper(II) acetate in the presence of a base like pyridine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,4,4-TETRAHYDROXYBENZYL undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the diketone bridge to a diol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification[][3].
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base[][3].
Major Products:
Oxidation: Quinones.
Reduction: Diols.
Substitution: Esters or ethers[][3].
Applications De Recherche Scientifique
3,3,4,4-TETRAHYDROXYBENZYL has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of photoconductive materials and non-linear optical materials.
Mécanisme D'action
The mechanism of action of 3,3,4,4-TETRAHYDROXYBENZYL involves its interaction with molecular targets such as enzymes. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the diketone bridge can participate in redox reactions, affecting cellular oxidative states .
Comparaison Avec Des Composés Similaires
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Similar structure but with methoxy groups instead of hydroxyl groups.
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Features methoxy groups at the 4 positions.
1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione: Contains octyloxy groups, providing different solubility and stability properties.
Uniqueness: 3,3,4,4-TETRAHYDROXYBENZYL is unique due to its multiple hydroxyl groups, which enhance its reactivity and potential for hydrogen bonding. This makes it particularly useful in biological applications where enzyme inhibition is desired .
Propriétés
Numéro CAS |
6309-15-5 |
|---|---|
Formule moléculaire |
C14H10O6 |
Poids moléculaire |
274.22 g/mol |
Nom IUPAC |
1,2-bis(3,4-dihydroxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H10O6/c15-9-3-1-7(5-11(9)17)13(19)14(20)8-2-4-10(16)12(18)6-8/h1-6,15-18H |
Clé InChI |
SBUXQLGVTMAJSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)C(=O)C2=CC(=C(C=C2)O)O)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8764800.png)






![6-Fluoro-2-(4-nitrophenyl)benzo[D]thiazole](/img/structure/B8764848.png)
![Ethyl 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B8764856.png)


![6-Bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B8764892.png)


